5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound . It is a derivative of oxadiazole, which is a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two chlorine atoms .Scientific Research Applications
Synthesis and Characterization:
- Li Zheng (2004) reported on the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using microwave irradiation, highlighting a method with high yield and simple work-up procedure (Li Zheng, 2004).
- Z. Abbas, Dhuha Faruq Hussain, and R. M. Shakir (2017) synthesized new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole, exploring different methods and characterizing the products (Abbas, Hussain & Shakir, 2017).
Antimicrobial Activity:
- N. P. Rai et al. (2010) investigated novel methanones derived from 5-chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole for their antibacterial activity, finding significant activity against various bacterial strains (Rai et al., 2010).
Anticancer Potential:
- Han-Zhong Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against cancer cell lines (Zhang et al., 2005).
- Sachin K. Bhosale et al. (2017) studied 3-(4-chlorophenyl)-[1,2,3] oxadiazol-3-ium-5-olate for its anticancer activity against human tumor cell lines, finding promising results (Bhosale, Deshpande & Wagh, 2017).
Chemical Reactivity and Molecular Docking:
- Abdul-Malek S. Al-Tamimi et al. (2018) conducted a comprehensive study on oxadiazole derivatives, combining DFT calculations, MD simulations, and molecular docking to understand their reactivity and potential as anti-cancer drugs (Al-Tamimi et al., 2018).
Thermal and Biological Activity:
- S. Arora et al. (2012) synthesized 1,3,4-oxadiazoles to evaluate their antibacterial and thermal properties, providing insights into their stability and potential applications (Arora et al., 2012).
Future Directions
properties
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHUZVIAQKYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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